molecular formula C11H15BrN2O B8792963 3-Bromo-2-pivaloylamino-6-picoline

3-Bromo-2-pivaloylamino-6-picoline

Cat. No.: B8792963
M. Wt: 271.15 g/mol
InChI Key: KIWYNAFZWRNSTM-UHFFFAOYSA-N
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Description

3-Bromo-2-pivaloylamino-6-picoline is a brominated pyridine derivative featuring a methyl group at the 6-position, a bromine atom at the 3-position, and a pivaloylamino (tert-butyl carboxamide) substituent at the 2-position.

The molecular formula is estimated as C₁₁H₁₄BrN₂O, with a molecular weight of approximately 285.15 g/mol. The tert-butyl group in the pivaloylamino moiety increases hydrophobicity compared to amino-substituted analogs, which may affect solubility in polar solvents .

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

N-(3-bromo-6-methylpyridin-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C11H15BrN2O/c1-7-5-6-8(12)9(13-7)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15)

InChI Key

KIWYNAFZWRNSTM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)Br)NC(=O)C(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs include brominated picolines with varying substituents (amino, nitro, chloro, fluoro). The table below summarizes their molecular features:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
3-Bromo-2-pivaloylamino-6-picoline* C₁₁H₁₄BrN₂O Br (3-), CH₃ (6-), pivaloylamino (2-) ~285.15 High steric hindrance; moderate nucleophilicity
5-Amino-2-bromo-6-picoline C₆H₇BrN₂ Br (2-), CH₃ (6-), NH₂ (5-) 187.04 High nucleophilicity; polar solubility
2-Bromo-5-nitro-6-picoline C₇H₆BrN₃O₂ Br (2-), CH₃ (6-), NO₂ (5-) 260.05 Electron-deficient ring; low solubility
3-Bromo-2-chloro-6-methylpyridine C₆H₅BrClN Br (3-), Cl (2-), CH₃ (6-) 206.47 Enhanced electrophilicity; halogen reactivity
2-Bromo-3-fluoro-6-picoline C₆H₅BrFN Br (2-), F (3-), CH₃ (6-) 190.01 Electron-withdrawing effects; compact substituent

*Inferred data due to absence in provided evidence.

Physicochemical Properties

  • Solubility: Amino-substituted derivatives (e.g., 5-Amino-2-bromo-6-picoline) are more soluble in polar solvents (water, ethanol) due to hydrogen bonding, while the hydrophobic pivaloylamino group in the target compound favors organic solvents (DCM, toluene) .
  • Thermal Stability : Nitro-substituted compounds () may exhibit lower thermal stability due to the nitro group’s propensity for decomposition, whereas the tert-butyl group in the target compound enhances thermal resistance .

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